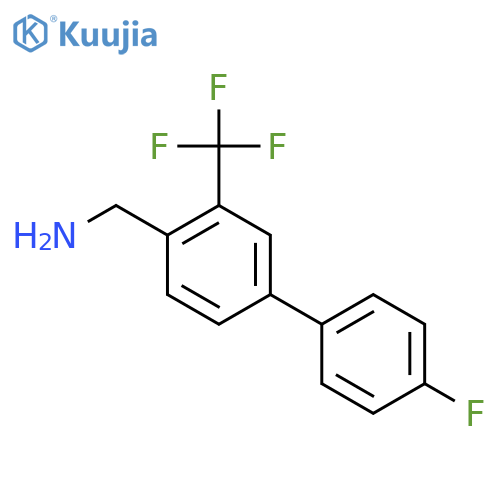

Cas no 1214360-58-3 ((4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine)

1214360-58-3 structure

商品名:(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine

CAS番号:1214360-58-3

MF:C14H11F4N

メガワット:269.237457513809

CID:4789871

(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine

-

- インチ: 1S/C14H11F4N/c15-12-5-3-9(4-6-12)10-1-2-11(8-19)13(7-10)14(16,17)18/h1-7H,8,19H2

- InChIKey: SPKFZINFAWRVOE-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C=CC=1CN)C1C=CC(=CC=1)F)(F)F

計算された属性

- せいみつぶんしりょう: 269.083

- どういたいしつりょう: 269.083

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26

(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011002189-500mg |

(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine |

1214360-58-3 | 97% | 500mg |

$798.70 | 2023-09-04 | |

| Alichem | A011002189-250mg |

(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine |

1214360-58-3 | 97% | 250mg |

$504.00 | 2023-09-04 | |

| Alichem | A011002189-1g |

(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine |

1214360-58-3 | 97% | 1g |

$1460.20 | 2023-09-04 |

(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1214360-58-3 ((4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量